5-Nitro-1,3-benzoxazole-2-carbonitrile CAS number
5-Nitro-1,3-benzoxazole-2-carbonitrile CAS number
5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS 35699-00-4): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Covalent Drug Discovery
Executive Summary
5-Nitro-1,3-benzoxazole-2-carbonitrile (CAS: 35699-00-4) is a highly specialized heteroaromatic nitrile that serves as a critical building block in advanced chemical biology and rational drug design[1][2]. Characterized by its fused benzoxazole core, an electrophilic C2-cyano group, and a strongly electron-withdrawing C5-nitro group, this compound is uniquely positioned as a tunable covalent warhead. It is extensively utilized in the development of selective immunoproteasome inhibitors and as a highly reactive substrate for bioorthogonal click chemistry[2][3].
Physicochemical Profiling and Structural Dynamics
The reactivity of heteroaromatic nitriles is dictated by the electronic properties of the fused ring system. In 5-nitro-1,3-benzoxazole-2-carbonitrile, the C5-nitro group acts as a powerful
Table 1: Physicochemical Properties of 5-Nitro-1,3-benzoxazole-2-carbonitrile
| Property | Value |
| CAS Number | 35699-00-4 |
| Molecular Formula | C8H3N3O3[1] |
| Molecular Weight | 189.13 g/mol [1][4] |
| Melting Point | 84-86 °C |
| SMILES Code | N#CC1=NC2=CC(=CC=C2O1)=O[1] |
| Physical Form | Powder (typically white to light yellow)[5] |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 2-cyanobenzoxazoles requires precise control over reaction conditions to prevent the premature hydrolysis of the sensitive nitrile group into an amide or carboxylic acid[6][7]. The most robust approach for synthesizing 5-nitro-1,3-benzoxazole-2-carbonitrile involves the dehydration of 5-nitrobenzoxazole-2-carboxamide using phosphorus oxychloride (POCl
Causality of Experimental Choices:
-
Choice of Dehydrating Agent: POCl
is selected over milder agents because the highly electron-deficient nature of the 5-nitrobenzoxazole ring makes the amide less nucleophilic. This necessitates a highly reactive electrophilic dehydrating agent to drive the formation of the intermediate imidoyl chloride. -
Anhydrous Conditions: The presence of trace water during the POCl
reflux will immediately hydrolyze the imidoyl chloride intermediate back to the starting amide, drastically reducing the yield. -
Self-Validation (TLC/IR): The reaction is self-validating through Infrared (IR) spectroscopy. The disappearance of the broad amide N-H stretch (~3200-3400 cm⁻¹) and the appearance of a sharp, distinct C
N stretch (~2230 cm⁻¹) confirm successful dehydration.
Step-by-Step Methodology:
-
Reactant Preparation: Suspend 5-nitrobenzoxazole-2-carboxamide (1.0 eq) in anhydrous toluene under an inert argon atmosphere to exclude moisture.
-
Reagent Addition: Add phosphorus oxychloride (POCl
) (3.0 eq) dropwise at 0 °C. The excess POCl acts both as a dehydrating agent and a co-solvent to ensure complete conversion. -
Reflux & Monitoring: Heat the mixture to reflux (110 °C) for 4-6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent. The product will elute significantly faster (higher R
) than the polar amide precursor. -
Quenching & Work-up: Cool the reaction to 0 °C and carefully quench by pouring over crushed ice to destroy unreacted POCl
. Extract the aqueous layer with ethyl acetate (3x). -
Purification: Wash the combined organic layers with cold saturated NaHCO
to neutralize trace acid, dry over anhydrous Na SO , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 5-nitro-1,3-benzoxazole-2-carbonitrile powder.
Synthetic workflow for 5-Nitro-1,3-benzoxazole-2-carbonitrile via amide dehydration.
Mechanistic Pathways in Drug Development & Chemical Biology
Pathway 1: Covalent Inhibition of the Immunoproteasome (iCP)
The ubiquitin-proteasome system is a prime target for treating hematologic malignancies and autoimmune disorders. The immunoproteasome (iCP) contains a unique
Pathway 2: Bioorthogonal Click Reaction with Cysteine Beyond enzyme inhibition, heteroaromatic nitriles are highly valued in bioconjugation[3]. 5-Nitro-1,3-benzoxazole-2-carbonitrile undergoes a highly selective, biocompatible click reaction with 1,2-aminothiols, a motif naturally present in N-terminal cysteine residues[3]. The mechanism is a two-step cascade:
-
Intermolecular Nucleophilic Attack: The sulfhydryl group (-SH) of the N-terminal cysteine attacks the highly electrophilic nitrile carbon, forming a transient thioimidate intermediate.
-
Intramolecular Cyclization: The adjacent primary amine of the cysteine rapidly attacks the thioimidate carbon, expelling ammonia to form a highly stable, irreversible thiazoline linkage[3]. Because the nitro group lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitrile, this specific derivative is classified as a "highly reactive" analog, enabling rapid labeling of oligopeptides or nanomaterials under physiological conditions[3].
Bioorthogonal click reaction mechanism between the carbonitrile warhead and N-terminal cysteine.
References
-
Bioconjugate Chemistry. "Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine." ACS Publications. Available at: [Link]
-
National Institutes of Health (NIH). "Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads." PMC. Available at: [Link]
-
MDPI. "Recent Advances in the Development of Immunoproteasome Inhibitors as Anti-Cancer Agents: The Past 5 Years." Pharmaceuticals. Available at: [Link]
-
National Institutes of Health (NIH). "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." PMC. Available at: [Link]
-
ResearchGate. "Crystal structure of methyl 1,3-benzoxazole-2-carboxylate." ResearchGate. Available at: [Link]
Sources
- 1. CAS:35699-00-4, 5-Nitro-1,3-benzoxazole-2-carbonitrile-毕得医药 [bidepharm.com]
- 2. Fragment-Sized and Bidentate (Immuno)Proteasome Inhibitors Derived from Cysteine and Threonine Targeting Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-nitro-1,3-benzoxazole-2-carbonitrile | 35699-00-4 [sigmaaldrich.com]
- 5. CAS 3313-37-9: 2-Benzoxazolecarbonitrile | CymitQuimica [cymitquimica.com]
- 6. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
